3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
The compound “3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a complex organic molecule. It contains an indazole group, which is a type of heterocyclic aromatic compound, a bromine atom, and a tetrahydropyran group, which is a type of ether .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole ring system, the bromine atom attached at the 3-position of the indazole, and the tetrahydropyran group attached at the 1-position of the indazole .Chemical Reactions Analysis
As for its reactivity, the bromine atom could potentially be replaced by other groups in a substitution reaction, and the tetrahydropyran group could undergo reactions typical of ethers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly more reactive compared to compounds without a halogen .Scientific Research Applications
Corrosion Inhibition
Research on heterocyclic diazoles, including compounds similar to 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, demonstrates their potential as corrosion inhibitors. These compounds show efficacy in reducing the corrosion of iron in acidic environments, with their electron-transfer resistance being significant in the presence of inhibitors (Babić-Samardžija et al., 2005).
Synthesis and Pharmaceutical Applications
Indazole derivatives, similar to the compound , are integral in pharmaceutical and agrochemical industries. A study on the direct C-3 arylation of indazole has revealed its importance in synthesizing structures related to pesticides and drug molecules. This process is crucial for developing new therapeutic agents (Ye et al., 2013).
Antimicrobial Properties
Compounds structurally related to this compound have been synthesized and tested for their antimicrobial activity. Studies show that these compounds exhibit potent antimicrobial effects, making them candidates for developing new antibiotics (Prakash et al., 2011).
Analgesic Properties
Research has also explored the analgesic properties of triazole derivatives, which are chemically related to the indazole compound. These studies demonstrate significant analgesic effects, suggesting their potential in pain management (Khanage et al., 2013).
Catalytic Applications
Studies have shown that palladium-catalyzed cyclization involving bromo-unsaturated ketones and arylhydrazines, forming structures like 1-aryl-1H-pyrazoles, can be essential in synthesizing N-heterocycles. These compounds have significant implications in catalysis and material science (Lee & Cho, 2012).
Electroluminescent Materials
Indazole and related compounds have been used to develop organic semiconductors for OLED devices. These studies contribute to the field of organic electronics, highlighting the potential of these compounds in developing new light-emitting materials (Salunke et al., 2016).
Energetic Materials Development
Indazole derivatives have been explored as precursors for energetic materials, demonstrating their utility in creating novel compounds with potential applications in defense and materials science (Zhao et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLOLRJEKXVXBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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